Fmoc-Ala-OMe

Peptide Synthesis Quality Control SPPS

Fmoc-Ala-OMe (CAS 146346-88-5) is an Nα-Fmoc-protected L-alanine amino acid derivative featuring a C-terminal methyl ester. This protected building block is primarily employed in Fmoc-based solid-phase peptide synthesis (SPPS) where the Fmoc group enables orthogonal, base-labile deprotection while the methyl ester masks the carboxyl terminus to direct selective peptide bond formation.

Molecular Formula C19H19NO4
Molecular Weight 325.364
CAS No. 146346-88-5
Cat. No. B2965602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-OMe
CAS146346-88-5
Molecular FormulaC19H19NO4
Molecular Weight325.364
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m0/s1
InChIKeyNLYFFHNUTFDXLO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-OMe (CAS 146346-88-5): A Key Methyl Ester Building Block for Fmoc-SPPS Peptide Synthesis Procurement


Fmoc-Ala-OMe (CAS 146346-88-5) is an Nα-Fmoc-protected L-alanine amino acid derivative featuring a C-terminal methyl ester. This protected building block is primarily employed in Fmoc-based solid-phase peptide synthesis (SPPS) where the Fmoc group enables orthogonal, base-labile deprotection while the methyl ester masks the carboxyl terminus to direct selective peptide bond formation . Commercially, it is available in purity grades ranging from ≥95% to ≥99% as determined by HPLC . The compound is characterized by a molecular formula of C19H19NO4, a molecular weight of 325.33 g/mol, a melting point in the range of 113–119°C, and an optical rotation of [α]²⁰ᴅ = -20.6° (c=1, MeOH) or -17±1° (c=1, DMF) .

Why Fmoc-Ala-OMe (CAS 146346-88-5) Cannot Be Replaced by Fmoc-Ala-OH or Boc-Ala-OMe in Critical Peptide Workflows


While N-Fmoc-L-alanine derivatives share a common core, substituting Fmoc-Ala-OMe with Fmoc-Ala-OH or Boc-Ala-OMe introduces distinct differences in reactivity, compatibility, and analytical utility. The methyl ester protection of the C-terminus is essential for solution-phase fragment couplings and chemoenzymatic syntheses where a free carboxyl would lead to uncontrolled oligomerization [1]. The Fmoc group, in contrast to Boc, offers orthogonal, base-labile deprotection compatible with acid-labile side-chain protecting groups and avoids hazardous HF cleavage . Critically, Fmoc-amino acid methyl esters demonstrate markedly enhanced enantiomeric resolution in chiral HPLC, providing superior quality control for chiral purity assessment compared to the corresponding free acids [2]. Therefore, generic substitution risks compromised yield, racemization, or failure to meet analytical specifications.

Quantitative Differentiation Evidence for Fmoc-Ala-OMe (CAS 146346-88-5) Against Closest Comparators


HPLC Purity Specification: ≥99% Grade Enables Higher Fidelity in Sensitive SPPS Campaigns

The selection of Fmoc-Ala-OMe purity grade directly impacts crude peptide purity and downstream purification burden. Vendors offer this building block with minimum HPLC purity specifications of ≥99% , 98% , or 95% . A ≥99% purity specification minimizes the incorporation of deletion sequences or truncated peptides in SPPS, which is particularly critical for synthesizing long or difficult sequences where cumulative coupling efficiencies are paramount .

Peptide Synthesis Quality Control SPPS

Chemoenzymatic Coupling Reactivity: Methyl Ester Yields Productive Amide Bond Formation While Free Acid Shows Inactivity

In a comparative study of protease-catalyzed peptide bond formation, Fmoc-Ala-OMe and Fmoc-Phe-OMe were successfully coupled with H-Leu-NH₂ under the catalytic action of chymotrypsin, papain, and thermolysin, while Fmoc-Gly-OH was employed under separate conditions, highlighting the necessity of the methyl ester for productive enzymatic coupling of Fmoc-Ala derivatives [1]. The free acid form, Fmoc-Ala-OH, cannot participate directly in this type of kinetically controlled enzymatic amide bond synthesis without prior activation, as the enzyme recognizes the ester as a superior acyl donor.

Enzymatic Peptide Synthesis Biocatalysis Chemoenzymatic Coupling

Enantiomeric Purity Assessment: Fmoc-Ala-OMe Methyl Ester Demonstrates Superior Chiral Resolution Over Free Acid

The enantiomeric separation of Fmoc-protected α-amino acid methyl esters is significantly improved compared to their corresponding free acids when analyzed on amylose-derived chiral stationary phases (CSPs) [1][2]. Specifically, N-FMOC amino acid methyl esters exhibit greater enantioseparation, with α-amino acid methyl esters showing the greatest chiral discrimination [2]. This enhanced resolution is critical for accurately quantifying trace enantiomeric impurities in chiral purity assays required for pharmaceutical applications.

Chiral Chromatography Enantiomeric Purity Analytical Quality Control

Fmoc-to-Boc Transprotection Efficiency: Fmoc-Ala-OMe Enables 95% Conversion in One-Pot Strategy

In a study optimizing the one-pot conversion of resin-bound N-Fmoc amino acids to N-Boc derivatives, Fmoc-Ala-OMe was first utilized in solution phase to validate the transprotection methodology. The overall efficiency for the three-step sequence—Fmoc deprotection, Boc protection, and cleavage from the solid support—was reported as 95% [1]. This demonstrates the compound's compatibility with orthogonal protecting group manipulation strategies that are essential for complex peptide and peptidomimetic syntheses.

Protecting Group Interconversion Solid-Phase Chemistry Peptide Synthesis

Orthogonal Protection Strategy: Fmoc/tBu vs. Boc/Bzl for SPPS Workflow Compatibility

Fmoc-Ala-OMe incorporates the Fmoc protecting group, which is central to the modern Fmoc/tBu SPPS strategy. Compared to the classical Boc/Bzl approach, the Fmoc method offers distinct advantages: acid-stable Fmoc protection allows for milder, base-mediated deprotection (20-50% piperidine/DMF), which preserves acid-labile side-chain protecting groups and the peptide-resin linkage [1]. This orthogonality reduces side reactions and eliminates the need for hazardous hydrogen fluoride (HF) cleavage, leading to higher yields and purer crude peptides in many contexts .

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Fmoc Chemistry

Definitive Application Scenarios for Procuring Fmoc-Ala-OMe (CAS 146346-88-5) Based on Verified Evidence


High-Fidelity Fmoc-SPPS of Peptides with C-Terminal Methyl Ester Requirement

Procure Fmoc-Ala-OMe when synthesizing peptides that require a C-terminal methyl ester for subsequent chemoselective ligation, enzymatic coupling, or when the peptide must be cleaved from the resin as a protected ester for solution-phase fragment condensation. The high purity grades (≥99%) available ensure minimal accumulation of deletion peptides during chain elongation, a critical factor for sequences exceeding 15 residues where coupling efficiency is paramount.

Chemoenzymatic Peptide Fragment Coupling Using Proteases as Catalysts

Select Fmoc-Ala-OMe over Fmoc-Ala-OH for protease-catalyzed (e.g., chymotrypsin, papain, thermolysin) amide bond formation . The methyl ester serves as the requisite acyl donor in kinetically controlled enzymatic peptide synthesis, enabling the construction of peptide bonds under mild, aqueous-organic conditions that preserve sensitive functional groups. This application is particularly relevant for the synthesis of peptide libraries and modified peptides where racemization-prone chemical coupling is undesirable.

Analytical Method Development and Chiral Purity Assessment of Fmoc-Alanine

Utilize Fmoc-Ala-OMe as a standard in chiral HPLC method development for assessing the enantiomeric purity of Fmoc-alanine derivatives. The methyl ester form provides superior enantiomeric resolution on amylose-based chiral stationary phases compared to the free acid Fmoc-Ala-OH [1]. This enables more accurate quantification of trace D-enantiomer impurities, a regulatory requirement for chiral building blocks used in GMP peptide API manufacturing.

Orthogonal Protecting Group Manipulation in Convergent Peptide Synthesis

Deploy Fmoc-Ala-OMe in convergent synthetic routes requiring protecting group interchange. As demonstrated, Fmoc-Ala-OMe can be efficiently transprotected to the Boc derivative with 95% overall yield , allowing for flexible orthogonal protection schemes. This capability is essential when assembling peptide fragments synthesized via different protection strategies or when a C-terminal methyl ester must be retained through multiple synthetic transformations.

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